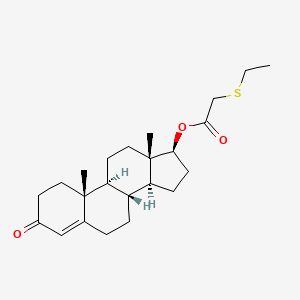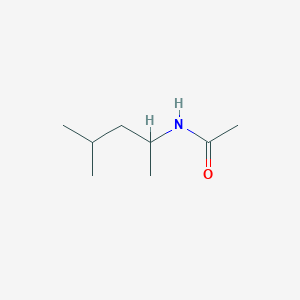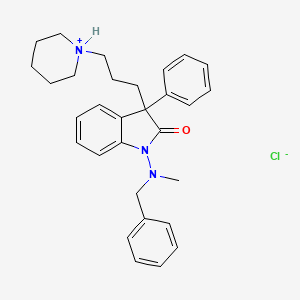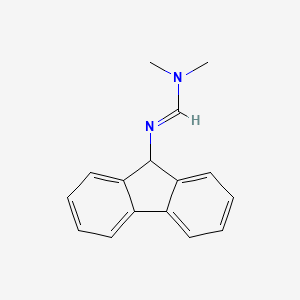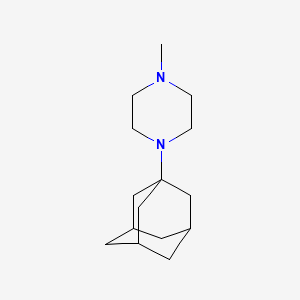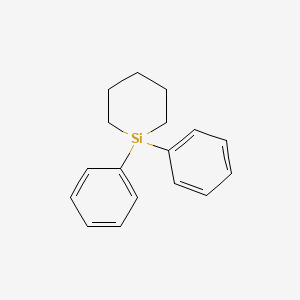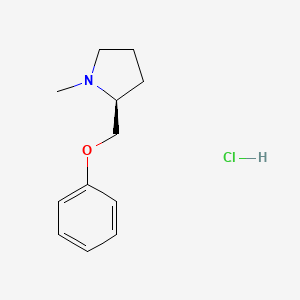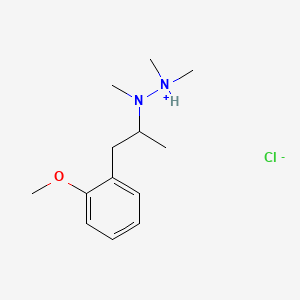
Copper salicylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper salicylaldehyde is a coordination complex formed by the reaction of salicylaldehyde with copper ions. This compound is part of a broader class of Schiff base complexes, which are known for their diverse applications in various fields such as catalysis, medicine, and material science.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: this compound is typically synthesized through a condensation reaction between salicylaldehyde and a copper salt, such as copper(II) acetate. The reaction is often carried out in an ethanol solution under reflux conditions.
Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted synthesis, which allows for rapid and efficient formation of the complex under optimized conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the batch process is commonly employed, where salicylaldehyde and copper salts are mixed in a solvent and heated under controlled conditions to ensure the formation of the complex.
Continuous Flow Process: Continuous flow reactors are also used to enhance the scalability and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution Reactions: Substitution reactions involving the replacement of ligands in the complex are also possible.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), molecular oxygen (O₂), and various metal catalysts.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Various ligands and solvents depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized forms of this compound, including copper oxides.
Reduction Products: Reduced copper species and corresponding organic products.
Substitution Products: New coordination complexes with different ligands.
科学的研究の応用
Copper salicylaldehyde has found applications in several scientific research areas:
Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Medicine: The compound has shown potential in anticancer and antimicrobial activities.
Material Science: this compound complexes are used in the development of new materials with unique optical and electronic properties.
作用機序
The mechanism by which copper salicylaldehyde exerts its effects involves its interaction with biological molecules and pathways:
Molecular Targets: The compound interacts with DNA and proteins, often leading to the inhibition of microbial growth or cancer cell proliferation.
Pathways Involved: The exact pathways can vary, but they often involve the disruption of cellular processes such as DNA replication and protein synthesis.
類似化合物との比較
Copper salicylaldehyde is compared with other similar Schiff base complexes:
Similar Compounds: Other copper complexes with salicylaldehyde derivatives, such as this compound thiosemicarbazone.
Uniqueness: this compound stands out due to its specific ligand structure and the resulting unique properties, such as enhanced stability and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
CAS番号 |
14523-25-2 |
|---|---|
分子式 |
C14H10CuO4 |
分子量 |
305.77 g/mol |
IUPAC名 |
copper;2-formylphenolate |
InChI |
InChI=1S/2C7H6O2.Cu/c2*8-5-6-3-1-2-4-7(6)9;/h2*1-5,9H;/q;;+2/p-2 |
InChIキー |
ITUFJMIZRRRYMT-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C(=C1)C=O)[O-].C1=CC=C(C(=C1)C=O)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


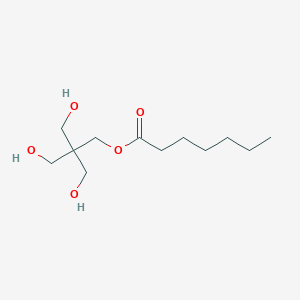
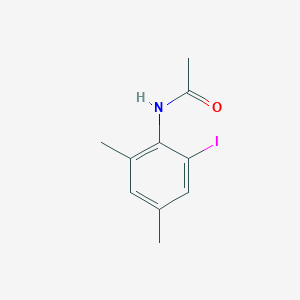
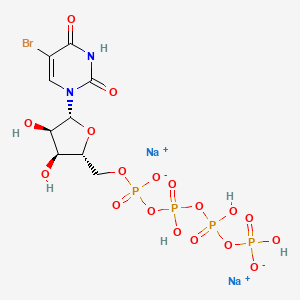
![2-[3-(3-Methylpiperidin-1-yl)propyl]guanidine;sulfuric acid](/img/structure/B15342761.png)
